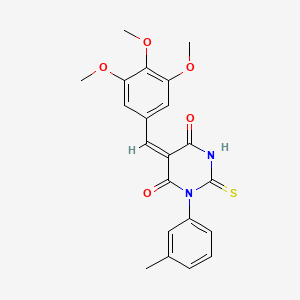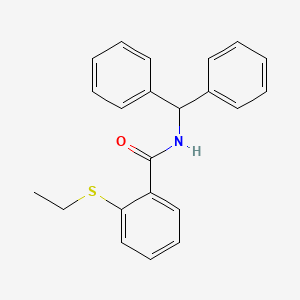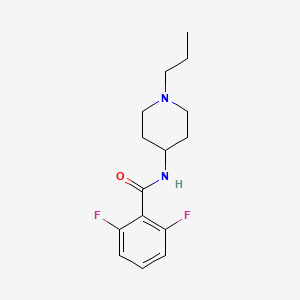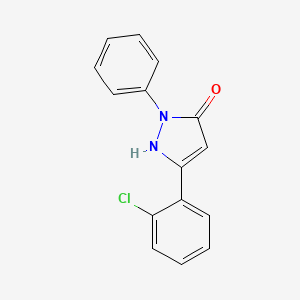![molecular formula C22H22N4O7S B4616888 N-(2-furylmethyl)-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4616888.png)
N-(2-furylmethyl)-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Vue d'ensemble
Description
The chemical compound is part of a broader class of compounds that have been synthesized and studied for their various chemical and biological properties. Research on similar compounds includes studies on their synthesis, molecular structure, and potential applications in medicinal chemistry due to their structural features and reactivity.
Synthesis Analysis
The synthesis of related benzamide compounds typically involves the reaction of benzamidomethyl triethylammonium chloride with aromatic amines in aqueous media. Characterization of these compounds is commonly performed using NMR and FTIR spectroscopy to confirm their structures (Buzarevski, Mikhova, & Popovski, 2014).
Molecular Structure Analysis
Molecular structure characterization is essential for understanding the chemical behavior of these compounds. Techniques like X-ray diffraction and DFT calculations provide insights into the molecular conformation, crystal lattice interactions, and overall stability of the compound. For instance, a study on a similar benzamide molecule elaborated on its structure through DFT and experimental methods, revealing detailed molecular geometry and electronic properties (Ayoob & Hawaiz, 2023).
Chemical Reactions and Properties
The reactivity of benzamide compounds with various reagents can lead to the formation of a diverse range of products, which are crucial for further chemical modifications and applications. For example, reactions involving nitromethane anions with sulfones demonstrate the potential for creating optically active amino acid derivatives, important for developing biologically active compounds (Foresti, Palmieri, Petrini, & Profeta, 2003).
Physical Properties Analysis
The physical properties such as melting point, solubility, and thermal stability are crucial for determining the compound's applicability in various domains. Studies often employ techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess these properties. For instance, the thermal stability of a benzamide crystal was evaluated, indicating stability up to a specific temperature, which is vital for processing and application considerations (Prabukanthan, Bhakyajothi, Kumar, Harichandran, Dinakaran, & Seenuvasakumaran, 2021).
Applications De Recherche Scientifique
Synthesis of Optically Active Compounds
Research has demonstrated the utility of related compounds in the synthesis of optically active α-amidoalkylphenyl sulfones, which can be prepared from chiral aldehydes. These compounds are crucial for generating optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, serving as important building blocks for biologically active compounds. This process highlights the role of such compounds in advancing synthetic organic chemistry and medicinal chemistry applications E. Foresti, G. Palmieri, M. Petrini, R. Profeta, 2003.
Anti-malarial Agents
Another study focused on developing novel lead compounds for anti-malarial agents, identifying [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone as a promising candidate. This research emphasizes the compound's relevance in designing new therapeutics against multi-drug resistant strains of Plasmodium falciparum, showcasing its potential impact on public health J. Wiesner, K. Kettler, J. Sakowski, R. Ortmann, H. Jomaa, M. Schlitzer, 2003.
Carbonic Anhydrase Inhibitors
Further research has been conducted on the synthesis of novel acridine and bis-acridine sulfonamides with effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These findings highlight the compound's utility in developing inhibitors for the metalloenzyme carbonic anhydrase, which plays a significant role in various physiological processes, including respiration and the regulation of pH in tissues Ramazan Ulus, I. Yeşildağ, Muhammet Tanc, M. Bülbül, M. Kaya, C. Supuran, 2013.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-(2-methyl-N-methylsulfonyl-5-nitroanilino)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O7S/c1-15-9-10-16(26(29)30)12-20(15)25(34(2,31)32)14-21(27)24-19-8-4-3-7-18(19)22(28)23-13-17-6-5-11-33-17/h3-12H,13-14H2,1-2H3,(H,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXWSMYVHWLJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2'-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4616824.png)
![ethyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4616829.png)
![2-[4-(1-naphthyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4616843.png)
![methyl 10-methyl-2-(4-methylphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4616857.png)
![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4616865.png)
![N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea](/img/structure/B4616876.png)
![4-({5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B4616881.png)

![2-(3-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4616897.png)


![4-[3-(3,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4616913.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-chlorobenzyl)piperazine](/img/structure/B4616916.png)